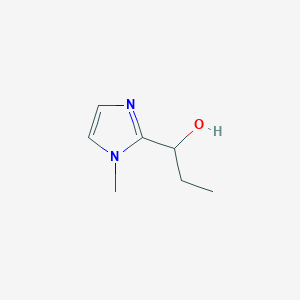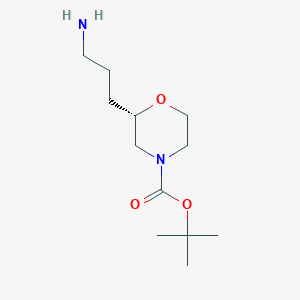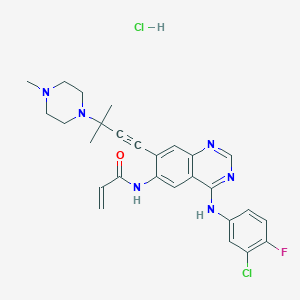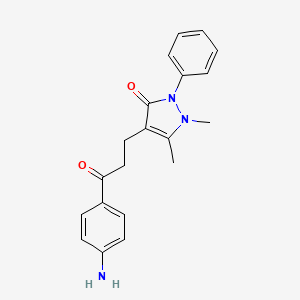
1-Benzyl-5-methyltriazole-4-carboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methyltriazole-4-carboxylic acid and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct chemical compounds. 1-Benzyl-5-methyltriazole-4-carboxylic acid is a triazole derivative with potential antifungal activity . 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound, often used in organic synthesis .
Preparation Methods
1-Benzyl-5-methyltriazole-4-carboxylic acid: can be synthesized from ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate . The synthetic route involves the hydrolysis of the ester group under acidic or basic conditions to yield the carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
1-Iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is typically carried out under controlled conditions to ensure selective iodination at the desired position.
Chemical Reactions Analysis
1-Benzyl-5-methyltriazole-4-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Major products formed depend on the specific reaction conditions and reagents used.
1-Iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can participate in:
Nucleophilic substitution: Reactions with nucleophiles to form various substituted benzene derivatives.
Coupling reactions: Such as Suzuki or Heck coupling to form biaryl compounds.
Scientific Research Applications
1-Benzyl-5-methyltriazole-4-carboxylic acid:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antifungal properties.
Medicine: Potential use in developing antifungal drugs.
Industry: Used in the synthesis of various triazole derivatives for different applications.
1-Iodo-2,3,4,5-tetramethylbenzene: is used in:
Organic synthesis: As a precursor for the synthesis of complex organic molecules.
Material science: In the preparation of advanced materials with specific properties.
Mechanism of Action
1-Benzyl-5-methyltriazole-4-carboxylic acid: exerts its effects by interacting with fungal enzymes, inhibiting their activity and thus preventing fungal growth . The molecular targets include enzymes involved in the synthesis of fungal cell walls .
1-Iodo-2,3,4,5-tetramethylbenzene: acts primarily as a reagent in organic synthesis, where its iodine atom facilitates various substitution and coupling reactions .
Comparison with Similar Compounds
1-Benzyl-5-methyltriazole-4-carboxylic acid: can be compared with other triazole derivatives such as:
1-Benzyl-4-carboxy-5-methyl-1H-1,2,3-triazole: Similar structure but different substitution pattern.
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: Amide derivative with different chemical properties.
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as:
1-Iodo-2,4,5-trimethylbenzene: Similar structure but fewer methyl groups.
1-Iodo-3,4,5,6-tetramethylbenzene: Different substitution pattern on the benzene ring.
These comparisons highlight the unique structural features and reactivity of the compounds .
Properties
Molecular Formula |
C21H24IN3O2 |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
1-benzyl-5-methyltriazole-4-carboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C11H11N3O2.C10H13I/c1-8-10(11(15)16)12-13-14(8)7-9-5-3-2-4-6-9;1-6-5-10(11)9(4)8(3)7(6)2/h2-6H,7H2,1H3,(H,15,16);5H,1-4H3 |
InChI Key |
JDHXJBBMCVNRII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(N=NN1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


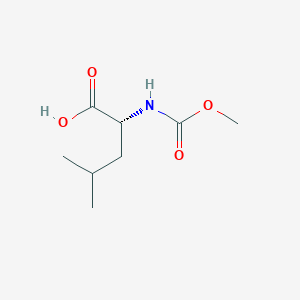

![2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12820123.png)
![3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12820133.png)

![9-Methoxy-3-azaspiro[5.5]undecane](/img/structure/B12820139.png)
![4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)


